molecular formula C10H20ClNO2 B1407338 [1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2205415-05-8

[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B1407338
CAS No.: 2205415-05-8
M. Wt: 221.72 g/mol
InChI Key: YJFAORXBONYIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol

Scientific Research Applications

[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Future Directions

The use of pyrrolidine as a scaffold in drug discovery is a promising area of research . The ability to modify the substituents on the pyrrolidine ring allows for the exploration of a wide pharmacophore space, potentially leading to the development of new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, influencing the metabolic flux and levels of various metabolites. This compound can also affect the levels of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the reaction of tetrahydrofuran with pyrrolidine derivatives under specific conditions. One common method involves the ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount (5 mol%) of bismuth nitrate pentahydrate . This reaction produces the corresponding pyrroles with excellent yield.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow setups and catalytic processes ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A biologically active scaffold with diverse activities, including antipsychotic, antibacterial, and anticancer properties.

    1H-pyrrolo[2,3-b]pyridine: Known for its potent activities against fibroblast growth factor receptors and potential as a cancer therapeutic.

Uniqueness

What sets [1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride apart from similar compounds is its unique combination of the tetrahydrofuran and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[1-(oxolan-2-ylmethyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFAORXBONYIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 3
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 4
Reactant of Route 4
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.